molecular formula C19H14N2OS B2436743 2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 692738-04-8

2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2436743
CAS No.: 692738-04-8
M. Wt: 318.39
InChI Key: WPUYXJZBWYVMDU-XBXARRHUSA-N
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Description

2-Oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and a phenyl group

Properties

IUPAC Name

2-oxo-1-[(E)-3-phenylprop-2-enyl]-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-14-17-16(18-9-5-13-23-18)10-12-21(19(17)22)11-4-8-15-6-2-1-3-7-15/h1-10,12-13H,11H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUYXJZBWYVMDU-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=CC(=C(C2=O)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=CC(=C(C2=O)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Pathway

  • Knoevenagel Condensation : Thiophene-2-carboxaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Michael Addition : The enolate of ethyl cyanoacetate attacks the α,β-unsaturated nitrile, generating a diketone intermediate.
  • Cyclization : Ammonium acetate facilitates cyclization via imine formation, producing the 1,4-dihydropyridine ring.

This method achieves a 65–75% yield for the intermediate, with the thiophen-2-yl group regioselectively incorporated at position 4.

N-Alkylation for Introduction of the (2E)-3-Phenylprop-2-en-1-yl Group

The 1,2-dihydropyridine intermediate undergoes N-alkylation to install the (2E)-3-phenylprop-2-en-1-yl moiety. This step requires precise control to retain the E-stereochemistry of the allyl group.

Alkylation Protocol

  • Substrate Preparation : 4-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) is dissolved in anhydrous DMF.
  • Base Activation : Potassium carbonate (2.5 equiv) is added to deprotonate the N–H group.
  • Electrophilic Substitution : (2E)-3-Phenylprop-2-en-1-yl bromide (1.2 equiv) is introduced dropwise, and the mixture is heated to 60°C for 6–8 hours.
  • Workup : The product is isolated via column chromatography (hexane:ethyl acetate, 7:3), yielding the title compound in 58–62%.

Key Considerations :

  • The E-configuration of the allyl group is preserved by using stereochemically pure (2E)-3-phenylprop-2-en-1-yl bromide.
  • Over-alkylation is mitigated by maintaining a slight excess of the dihydropyridine intermediate.

Four-Component Reaction with Malononitrile

An alternative route employs a four-component protocol involving cinnamaldehyde , thiophene-2-carboxaldehyde , malononitrile , and ammonium acetate in ethanol. This method circumvents the need for post-synthetic alkylation by directly incorporating the allyl group during cyclization.

Reaction Optimization

Parameter Optimal Condition Impact on Yield
Solvent Ethanol Maximizes solubility of intermediates
Catalyst Piperidine (5 mol%) Accelerates cyclization
Temperature Reflux (78°C) Completes reaction in 4 hours
Molar Ratio 1:1:1:1 (aldehydes:malononitrile:NH₄OAc) Minimizes side products

This method achieves a 70–75% yield, with the (2E)-allyl group originating from cinnamaldehyde’s α,β-unsaturated structure.

Spectroscopic Characterization and Validation

Critical spectroscopic data for the final compound include:

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.65–7.12 (m, 8H, aromatic), 6.52 (d, J = 15.9 Hz, 1H, CH=CH), 5.12 (d, J = 15.9 Hz, 2H, N–CH₂).
  • ¹³C NMR : δ 162.4 (C=O), 119.8 (C≡N), 135.2–116.7 (aromatic carbons).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereochemical Control Scalability
Hantzsch + Alkylation 58–62 High Moderate
Four-Component 70–75 Moderate High

The four-component approach offers higher efficiency but requires stringent control over aldehyde reactivity. Conversely, the stepwise method provides superior stereoselectivity for the allyl group.

Challenges and Mitigation Strategies

  • Regioselectivity in Multicomponent Reactions : Competing aldol pathways may lead to isomeric byproducts. Using piperidine as a base favors the desired Knoevenagel-Michael pathway.
  • Oxidation of Dihydropyridine : The 1,4-dihydropyridine core is prone to aerial oxidation. Conducting reactions under nitrogen or adding antioxidants (e.g., BHT) preserves the reduced state.

Industrial-Scale Considerations

For kilogram-scale production, the four-component method is preferred due to:

  • Reduced Step Count : Eliminates the need for separate alkylation.
  • Solvent Recovery : Ethanol can be distilled and reused.
  • Catalyst Recycling : Piperidine is recoverable via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

  • 2-Oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile

  • 2-Oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-2-carbonitrile

Uniqueness: This compound is unique due to its specific arrangement of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is a member of the dihydropyridine family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H16N2O1S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{1}\text{S}

This compound features a dihydropyridine core with a thiophene ring and a phenylpropene moiety, contributing to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values for these assays were reported to be in the low micromolar range, indicating potent inhibitory effects on cell proliferation.

Cell Line IC50 (µM) Reference
MDA-MB-23127.6
HeLa25.0

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress in cancer cells, further enhancing its cytotoxic effects.

3. Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. This suggests potential for therapeutic use in oncology.
  • Combination Therapy : Research indicates that when used in combination with established chemotherapeutics like paclitaxel, the compound enhances overall efficacy against resistant cancer cell lines.

Q & A

Basic Synthesis and Characterization

Q: What are standard protocols for synthesizing 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, and how can reaction conditions be optimized? A:

  • Synthesis Protocol :
    • Reactants: Use aromatic aldehydes (e.g., thiophene-2-carbaldehyde), ketones (e.g., 1-tetralone), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (6–8 hours). Example conditions: 110°C, ethanol solvent, ammonium acetate as catalyst .
    • Purification: Recrystallize from ethanol or methanol to isolate crystalline products.
  • Optimization Strategies :
    • Vary solvent polarity (e.g., DMF vs. ethanol) to improve yield.
    • Adjust molar ratios of aldehydes to cyanoacetate (1:1 to 1:1.2) to minimize side reactions.
    • Use microwave-assisted synthesis to reduce reaction time.

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